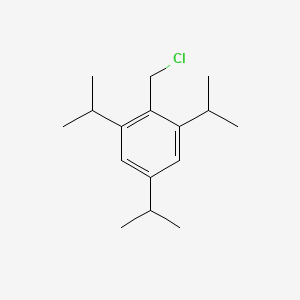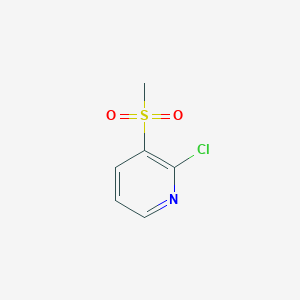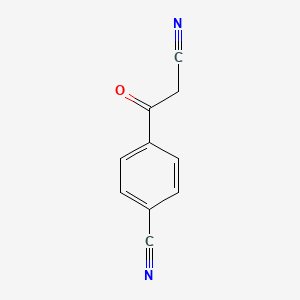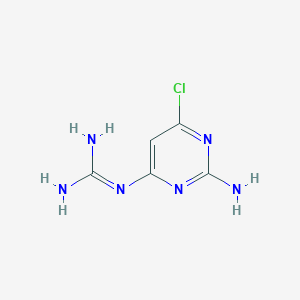
5-chloro-1,3,4-thiadiazole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 64837-49-6 . It has a molecular weight of 192.63 and its IUPAC name is ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate . It appears as a colorless or white to yellow to yellow-brown solid or liquid .
Physical And Chemical Properties Analysis
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has a melting point of 29 °C and a boiling point of 110 °C (Press: 0.02 Torr) . Its density is predicted to be 1.462±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du 1,3,4-thiadiazole, y compris le 5-chloro-1,3,4-thiadiazole-2-carboxylate d'éthyle, ont été étudiés pour leur activité antibactérienne . Ils ont été trouvés pour inhiber diverses souches bactériennes telles qu'Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus et Gram positif telles que Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Activité antimicrobienne
L'activité antimicrobienne des dérivés du 1,3,4-thiadiazole a été largement étudiée . Ils ont été testés contre E. coli, B. mycoides, et C. albicans . Certains de ces composés ont montré des résultats prometteurs, surpassant d'autres composés produits en termes d'activité antimicrobienne .
Activité antifongique
Les dérivés du 1,3,4-thiadiazole ont également été évalués pour leurs activités antifongiques . Les activités antifongiques in vitro des composés cibles contre G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, et Thanatephorus cucumeris (T. cucumeris) sont évaluées .
Liaison à l'ADN
Des molécules de 1,3,4-thiadiazole ont été synthétisées et leur interaction avec l'ADN du thymus de veau (CT-ADN) a été étudiée . Cette recherche peut fournir des informations précieuses sur le mécanisme d'action de ces composés au niveau moléculaire .
Activité anticancéreuse
Le 1,3,4-thiadiazole est utilisé dans la synthèse de molécules de médicaments thérapeutiques puissants qui présentent une activité anticancéreuse . Cela en fait un composé précieux dans le domaine de la chimie médicinale .
Synthèse de nouveaux dérivés
Les dérivés du 1,3,4-thiadiazole sont des intermédiaires utiles en chimie médicinale . Ils sont utilisés dans la synthèse de divers composés contenant de l'azote, de l'oxygène, du soufre et du sélénium .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
Compounds with a similar thiadiazole nucleus have been found to exhibit a broad spectrum of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar thiadiazole nucleus have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate may have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Analyse Biochimique
Biochemical Properties
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with enzymes such as cyclin-dependent kinases (CDKs) has been studied, revealing its potential as an enzyme inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . Additionally, it has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. The compound’s ability to interact with specific enzymes and proteins is key to its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic processes . These interactions are important for understanding the compound’s overall metabolic profile and potential therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCUJDSRXQJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493116 | |
| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64837-49-6 | |
| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















